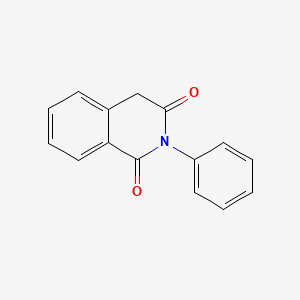

2-Phenylisoquinoline-1,3(2h,4h)-dione

Description

Properties

CAS No. |

4494-54-6 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-phenyl-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C15H11NO2/c17-14-10-11-6-4-5-9-13(11)15(18)16(14)12-7-2-1-3-8-12/h1-9H,10H2 |

InChI Key |

QIUJEIYANWQBLO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |

solubility |

35.1 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Aminomethylene) Derivatives

- Compound 61 [(Z)-4-(Phenylaminomethylene)isoquinoline-1,3-dione]: Exhibits CDK4 inhibition (IC₅₀ = 27 nM) with >10-fold selectivity over CDK1/2 .

- Compounds 62 and 63 (Benzyl- and pyridylmethyl-substituted analogs): Show enhanced CDK4 inhibition (IC₅₀ = 2 nM) and improved selectivity (IC₅₀ for CDK1/2: 1.1–23.3 nM) .

- Comparison: The 4-aminomethylene group enhances CDK4 binding, while 2-phenyl substitution in the target compound may prioritize different interactions due to steric bulk.

2-Hydroxy Derivatives

- 2-Hydroxyisoquinoline-1,3-dione: Inhibits metalloenzymes like influenza endonuclease and HIV-1 integrase . The hydroxyl group facilitates hydrogen bonding with active sites, unlike the hydrophobic phenyl group in the target compound.

6-Substituted Derivatives

- 6-Benzyl-2-hydroxyisoquinoline-1,3-dione (20a): Synthesized in 55% yield; substitutions at the 6-position modulate antiviral activity .

4,4-Dimethyl Derivatives

- 4,4-Dimethylisoquinoline-1,3-dione: Intermediate for antiplatelet N-arylpiperazine derivatives . The dimethyl groups enhance stability but reduce steric flexibility compared to the 2-phenyl group.

Physicochemical Properties

*Estimated based on analogs.

Catalytic and Stereochemical Considerations

- Enantioselective Amination: 4-Alkylisoquinoline-diones achieve >99% ee using 1–2 mol% bifunctional catalysts . The 2-phenyl group’s steric bulk may hinder catalyst-substrate interactions, necessitating modified catalytic systems.

- Reaction Solvents : Dichloromethane (DCM) and 1,2-dichloroethane optimize yields and selectivity for 4-substituted derivatives .

Therapeutic Potential

- CDK4 Inhibition: 4-Aminomethylene derivatives are promising anticancer agents .

- Antiviral Activity : 6-Substituted-2-hydroxy derivatives target viral enzymes .

- Antiplatelet Agents : 4,4-Dimethyl derivatives act via α2B receptor antagonism .

The 2-phenyl compound’s therapeutic niche remains unexplored but may leverage its unique hydrophobicity for CNS targets or protein-binding applications.

Preparation Methods

Reaction Mechanism

The process begins with the oxidative activation of the methacryloyl group’s alkene, which couples with the aryl aldehyde’s carbonyl group. Subsequent radical-mediated cyclization forms the isoquinoline core, with the aryl group from the aldehyde integrating into position 2. For 2-phenyl derivatives, benzaldehyde serves as the aryl source.

Optimization and Scope

Key parameters include:

-

Oxidants : Molecular oxygen or peroxides facilitate the cross-coupling step.

-

Temperature : Reactions proceed at room temperature or mild heating (40–60°C).

-

Substituent Tolerance : Electron-donating and withdrawing groups on the benzaldehyde are tolerated, though steric hindrance at the ortho position reduces yields.

A representative synthesis involves:

-

Combining N-methyl-N-methacryloylbenzamide (1.0 eq) with benzaldehyde (1.2 eq) in the presence of tert-butyl hydroperoxide (TBHP) as an initiator.

-

Stirring the mixture under air for 12–24 hours.

-

Isolating the product via column chromatography (SiO₂, ethyl acetate/hexane).

Reported yields for 2-phenylisoquinoline-1,3(2H,4H)-dione using this method range from 65% to 78%.

Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones

Photochemical strategies using 4-diazoisoquinoline-1,3(2H,4H)-diones enable late-stage functionalization, though indirect for 2-phenyl derivatives. These methods are valuable for introducing fluorinated or sulfur-containing groups but require adaptation for aryl incorporation.

Limitations for Aryl Functionalization

Aryl C–H insertion remains challenging due to:

-

Electronic Factors : Electron-rich arenes favor insertion but compete with side reactions.

-

Steric Effects : Bulky substituents hinder access to the diazo site.

Halogenation and Cross-Coupling Strategies

Halogenation at position 3 of isoquinoline-1,3(2H,4H)-dione scaffolds provides intermediates for subsequent cross-coupling, though positional selectivity for 2-phenyl derivatives requires careful design.

Bromination and Amination

A reported protocol for 3-bromoquinoline-2,4(1H,3H)-diones involves:

-

Treating 4-hydroxy-2(1H)-quinolone with bromine in dioxane.

-

Isolating 3-bromo-3-butylquinoline-2,4(1H,3H)-dione in 93% yield.

While this method targets position 3, analogous conditions could be adapted for position 2 by modifying the starting material or reaction pathway.

Suzuki-Miyaura Coupling

Hypothetically, a 2-bromo derivative could undergo palladium-catalyzed coupling with phenylboronic acid. However, no direct examples are documented in the provided sources, necessitating further exploration.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Phenylisoquinoline-1,3(2H,4H)-dione derivatives?

- Methodology : A common approach involves reacting this compound with aromatic aldehydes (e.g., 4-nitrobenzaldehyde or 3-methoxy-2-nitrobenzaldehyde) in absolute ethanol under reflux with catalytic triethylamine. This yields Schiff base derivatives (e.g., compounds 3a-e) in moderate yields (55–60%) . For glycosidic derivatives, reactions with aldo-sugars (e.g., hexoses or pentoses) in a pyridine/piperidine mixture produce glycosides (e.g., 5a-e) .

- Key Parameters : Solvent polarity, reaction time (10–12 hours), and catalyst selection (triethylamine for Schiff bases).

Q. How should solubility and stability be managed during experimental workflows?

- Solubility : The compound is typically dissolved in DMSO for in vitro studies. If insoluble, ethanol, DMF, or H₂O may be used. For in vivo applications, formulations include DMSO:Tween 80:Saline (10:5:85 v/v) for injections or 0.5% CMC-Na suspensions for oral administration .

- Stability : Store as a powder at -20°C (3-year stability) or -80°C (6-month stability in solvents). Avoid prolonged exposure to ambient conditions during transport .

Q. What techniques are critical for structural characterization of this compound?

- X-ray Crystallography : Used to confirm crystal packing and hydrogen-bonding interactions (e.g., O3–H⋯N2 bonds in 4-substituted derivatives) .

- Spectroscopy : ¹H NMR (600 MHz) and ESI-MS verify functional group integration and molecular mass. For example, derivatives like 34a show distinct aromatic proton signals (δ 7.89–6.95 ppm) and a molecular ion peak at m/z 389.41 .

Advanced Research Questions

Q. How can stereoselective functionalization (e.g., amination) be achieved?

- Methodology : Enantioselective amination uses di-tert-butyl azodicarboxylate as an amine source with bifunctional catalysts (e.g., thiourea-based organocatalysts). Optimal conditions: 1–2 mol% catalyst in 1,2-dichloroethane at room temperature, yielding >99% ee and 99% yield .

- Scale-Up : Gram-scale synthesis retains enantioselectivity (98% ee) and yield (92%) .

Q. What photochemical strategies enable acylated derivative synthesis?

- Protocol : Visible-light-promoted decarboxylative acyl radical cascades with α-keto acids (e.g., phenylglyoxylic acid) under blue LED irradiation. This generates acyl radicals that cyclize with N-methacryloylbenzamides to form acylated isoquinoline-diones .

- Key Factors : Light wavelength (400–450 nm), solvent (acetonitrile), and radical initiators (e.g., Ru(bpy)₃Cl₂).

Q. How is inhibitory activity against HIV-1 enzymes evaluated?

- Assay Design :

HIV-1 Integrase Inhibition : Mg²⁺-dependent strand-transfer assays using oligonucleotide substrates .

RNase H Activity : Fluorescence resonance energy transfer (FRET) with labeled RNA-DNA hybrids .

- Results : Derivatives like 2-hydroxy-4-methoxycarbonylisoquinoline-1,3-dione show IC₅₀ values <10 µM for RNase H and antiviral activity (EC₅₀ = 2.1 µM in MT-4 cells) .

Q. What computational methods predict regioselectivity in substitution reactions?

- Approach : DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at C4 vs. C7 positions. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways.

- Validation : Correlate computational results with experimental NMR kinetics (e.g., half-life of intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.